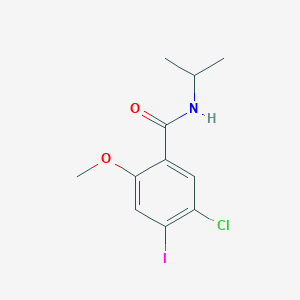

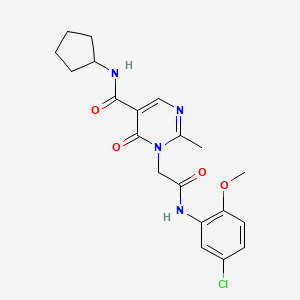

5-Chloro-4-iodo-N-isopropyl-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-4-iodo-N-isopropyl-2-methoxybenzamide is a chemical compound . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The product is provided to early discovery researchers, and Sigma-Aldrich does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Research on N-isopropyliodobenzamides, including structures similar to 5-Chloro-4-iodo-N-isopropyl-2-methoxybenzamide, has shown their utility as catalysts in organic synthesis. For instance, 2-Iodo-N-isopropyl-5-methoxybenzamide demonstrated high reactivity and environmental benignity as a catalyst for the oxidation of alcohols to carbonyl compounds, with the presence of Oxone® as a co-oxidant at room temperature. This indicates potential applications in green chemistry for the synthesis of fine chemicals and pharmaceutical intermediates (Yakura et al., 2018).

Structural and Molecular Studies

Studies on derivatives of N-phenylbenzamide, including compounds with methoxy and chloro substituents, have explored their structural configurations using techniques such as X-ray diffraction, NMR spectroscopy, and molecular modeling. These studies provide insights into the compounds' molecular interactions, reactivity, and potential applications in medicinal chemistry. For example, the absolute configuration and molecular interactions of 5-chloro-2-methoxy-N-phenylbenzamide derivatives have been elucidated, offering a basis for understanding how similar compounds might interact in biological systems or catalytic processes (Galal et al., 2018).

Photocatalytic Applications

Compounds structurally related to this compound have been studied for their photocatalytic properties, particularly in environmental applications such as water treatment. For example, research on the photodecomposition of propyzamide using TiO2-loaded adsorbent supports demonstrated enhanced rates of mineralization, suggesting that similar compounds might be useful in the degradation of environmental pollutants (Torimoto et al., 1996).

Halogen Bonding in Crystal Engineering

The role of halogen bonding, including interactions involving chloro and iodo substituents, has been explored in the design of crystalline materials. Studies have shown how these interactions can be exploited to achieve desired structural features and properties in molecular crystals, which could be relevant for the development of new materials with specific optical, electronic, or mechanical properties (Saha et al., 2005).

Eigenschaften

IUPAC Name |

5-chloro-4-iodo-2-methoxy-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClINO2/c1-6(2)14-11(15)7-4-8(12)9(13)5-10(7)16-3/h4-6H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZJSRRVMDXITQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=C(C=C1OC)I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)furan-2-carboxamide](/img/structure/B2895372.png)

![Tert-butyl 4-(4-oxo-3H-pyrido[4,3-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2895382.png)

![4-[butyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2895384.png)

![1-(4-ethoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2895390.png)

![3-Methyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinazolin-4-one](/img/structure/B2895395.png)